molecular formula C24H25F3N2O5 B2533482 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 846590-42-9

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2533482
CAS No.: 846590-42-9
M. Wt: 478.468
InChI Key: LAPKHDJOWSOPDR-UHFFFAOYSA-N
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Description

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps. The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically be optimized for cost-effectiveness and scalability, involving rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the piperazine ring or other functional groups.

    Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one
  • 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Uniqueness

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N2O5/c1-3-28-9-11-29(12-10-28)14-18-19(30)8-7-17-20(31)22(23(24(25,26)27)34-21(17)18)33-16-6-4-5-15(13-16)32-2/h4-8,13,30H,3,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPKHDJOWSOPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC(=C4)OC)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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